
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione is a complex organic compound that combines an amino acid derivative with a naphthoquinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the amino acid derivative, followed by the introduction of the naphthoquinone moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound, ensuring consistency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The naphthoquinone moiety can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.
Substitution: The amino acid part can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions like temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for probing biological pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acid derivatives and naphthoquinone-based molecules. Examples are:
- (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid
- 2-methylnaphthalene-1,4-dione
- Other indole-based amino acids
Uniqueness
What sets (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione apart is its combined structure, which offers unique reactivity and interaction profiles. This dual functionality allows for a broader range of applications and makes it a versatile compound in scientific research.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
651031-72-0 |
|---|---|
Molekularformel |
C22H20N2O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H12N2O2.C11H8O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h1-4,6,9,13H,5,12H2,(H,14,15);2-6H,1H3/t9-;/m0./s1 |
InChI-Schlüssel |
QSTYXGRCVRMHQO-FVGYRXGTSA-N |
Isomerische SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


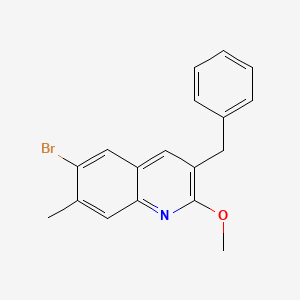
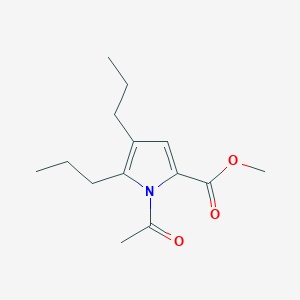
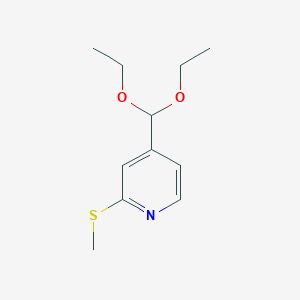
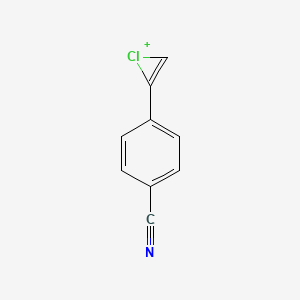
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide](/img/structure/B12612642.png)
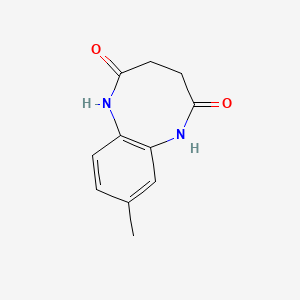
![Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12612669.png)

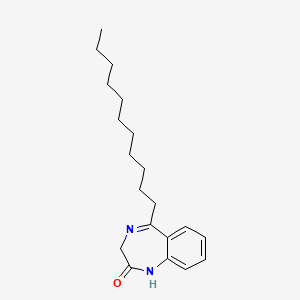
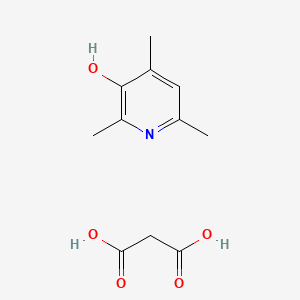
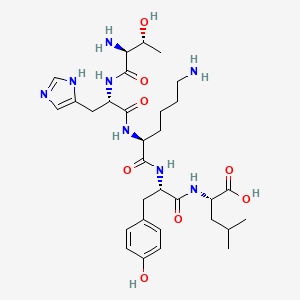
![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
